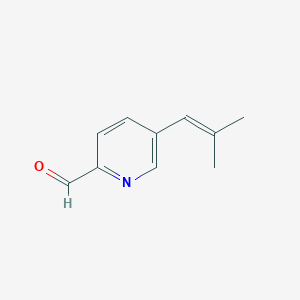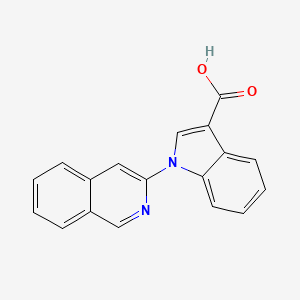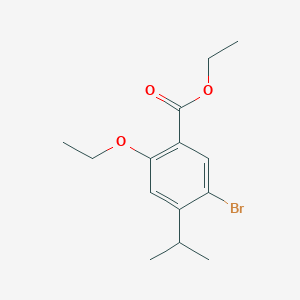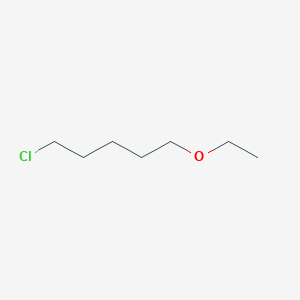![molecular formula C16H23N3O4 B8623589 TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE CAS No. 1052704-92-3](/img/structure/B8623589.png)
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE is a chemical compound with the molecular formula C16H24N2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a piperidinylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate typically involves the reaction of 1-(2-nitrophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 1-(2-nitrophenyl)piperidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of strong acids or bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1-(2-Aminophenyl)piperidin-3-ylcarbamate.
Substitution: Various substituted piperidin-3-ylcarbamates.
Hydrolysis: 1-(2-Nitrophenyl)piperidine and carbon dioxide.
Scientific Research Applications
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidinylcarbamate moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but with an ethyl group instead of a nitrophenyl group.
Tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate: Similar structure but with a nitropyridinyl group instead of a nitrophenyl group.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Similar structure but with a morpholinyl group instead of a piperidinyl group.
Uniqueness
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1052704-92-3 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-nitrophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-12-7-6-10-18(11-12)13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,20) |
InChI Key |
NGEVAZIADBQPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)








![7-Thiabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8623575.png)


![6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8623604.png)
